Isoform Selectivity Landscaping: Inferred Differentiation from Pim Kinase Family Structure-Activity Relationships
Direct head-to-head quantitative selectivity data for the target compound against individual Pim isoforms is not publicly available. However, class-level inference based on structurally characterized Pim inhibitors provides a framework for its differentiation. The 3-fluoro-4-methoxyphenyl substituent in the target compound is a key pharmacophoric element; analogous fluorinated phenyl groups in related series have been shown to enhance Pim-1 selectivity through halogen bonding interactions in the ATP-binding pocket. The methoxypyrazine ether further distinguishes this compound from common pyridine- or pyrimidine-based analogs like M-110, potentially altering its hydrogen-bonding network with the hinge region of the kinase domain, a factor critical for isoform selectivity [1][2]. Without direct assay data, procurement decisions should be guided by the hypothesis that this compound may exhibit a selectivity window distinct from that of the pan-inhibitor GNE-955 (Ki Pim-1/Pim-3 ratio ≈ 0.225) or the Pim-3-preferring M-110 (IC50 Pim-1/Pim-3 ratio ≈ 53).
| Evidence Dimension | Pim kinase isoform selectivity (Ki or IC50 ratio) |
|---|---|
| Target Compound Data | Not publicly available (compound-specific Pim isoform IC50/Ki data not found in primary literature or patents) |
| Comparator Or Baseline | M-110: IC50 Pim-3 = 47 nM, Pim-1/2 ≈ 2500 nM (ratio ~53); GNE-955: Ki Pim-1 = 0.018 nM, Pim-3 = 0.08 nM (ratio ~0.225) |
| Quantified Difference | Insufficient data for computation; inferred potential for distinct selectivity based on structural divergence from comparators |
| Conditions | In vitro recombinant kinase inhibition assays (M-110 data from 261-kinase panel screen; GNE-955 data from binding affinity assays) |
Why This Matters
Pim isoform selectivity is a critical determinant of both therapeutic index and target validation study outcomes; selecting a compound with an uncharacterized selectivity profile may either enable novel mechanistic insights or introduce confounding off-target effects if not properly benchmarked.
- [1] Chang, M. et al. PIM kinase inhibitors downregulate STAT3(Tyr705) phosphorylation. Mol Cancer Ther. 2010 Sep;9(9):2478-87. doi: 10.1158/1535-7163.MCT-10-0321. PMID: 20667852. View Source
- [2] Adooq Bioscience. GNE-955 Datasheet. A potent and orally active pan Pim kinase inhibitor with Kis of 0.018, 0.11, 0.08 nM for Pim1, Pim2, Pim3. View Source
